7-Methyl-1-propyl-1H-indole-2,3-dione
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Overview
Description
7-Methyl-1-propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, making them valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-Methyl-1-propyl-1H-indole-2,3-dione, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield indole derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-propyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .
Scientific Research Applications
7-Methyl-1-propyl-1H-indole-2,3-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agricultural chemicals
Mechanism of Action
The mechanism of action of 7-Methyl-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylindole: A related compound with similar chemical properties but different biological activities.
1-Methyl-1H-indole-2,3-dione: Another indole derivative with distinct chemical and biological properties.
Uniqueness
7-Methyl-1-propyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and propyl groups can affect its interaction with molecular targets and its overall chemical behavior .
Biological Activity
7-Methyl-1-propyl-1H-indole-2,3-dione, a derivative of indole, is gaining attention for its diverse biological activities. Indole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound features an indole core structure that is prevalent in many biologically active compounds. The compound's structure facilitates interactions with various biological targets, which can modulate enzyme activity and influence metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. For instance, it has been shown to interact with aldehyde dehydrogenases (ALDH), which play crucial roles in detoxification and metabolism. Studies indicate that this compound can form reversible covalent bonds with active-site nucleophiles in ALDHs, leading to inhibition of enzyme activity .
Biological Activities
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial Strain | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.025 | |
Escherichia coli | 0.0195 | |
Bacillus mycoides | 0.0048 | |
Candida albicans | 0.039 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
A notable study examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent in cancer treatment . Another investigation focused on its anti-inflammatory properties, revealing that the compound could significantly reduce pro-inflammatory cytokine production in macrophages.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. For instance, variations in the substituents on the indole ring have been shown to enhance or diminish its biological activity. A comparative analysis of various indole derivatives indicates that specific functional groups can optimize potency against different biological targets .
Properties
CAS No. |
63725-88-2 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-methyl-1-propylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
YYCVTBFPMAFAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
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